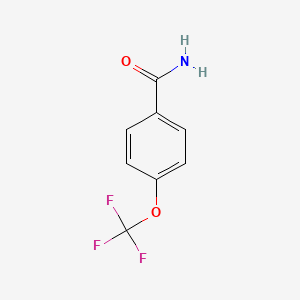

4-(Trifluoromethoxy)benzamide

Übersicht

Beschreibung

4-(Trifluoromethoxy)benzamide is a compound with the molecular formula C8H6F3NO2 . It is a benzamidoxime (BAO) derivative containing an amidoxime functional group .

Synthesis Analysis

The trifluoromethoxy benzene was prepared via fluorination by anhydrous HF of the trichloromethoxy benzene at 80 °C, which then underwent nitration and reduction by Fe/HCl affording 4-trifluoromethoxyaniline . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .Molecular Structure Analysis

The InChI code for 4-(Trifluoromethoxy)benzamide isInChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) . The Canonical SMILES is C1=CC(=CC=C1C(=O)N)OC(F)(F)F . Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis

The molecular weight of 4-(Trifluoromethoxy)benzamide is 205.13 g/mol . It has a topological polar surface area of 52.3 Ų . The compound has a rotatable bond count of 2 . The boiling point is 155-156 °C .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

4-(Trifluoromethoxy)benzamide plays a significant role in the synthesis of polyamides with specific properties. Research has shown the successful synthesis of poly(p-benzamide) with defined molecular weights and low polydispersity, utilizing a chain-growth polycondensation method. This synthesis involves the use of aromatic polyamides that include 4-octyloxybenzyl groups as a protecting group on the nitrogen of the amide linkage. The deprotection of this group can be achieved completely with trifluoroacetic acid without breaking the amide linkage. The significance of this method is demonstrated in the synthesis of block copolymers, which shows the potential for producing materials with distinct properties (Yokozawa et al., 2002).

Anti-Tuberculosis Applications

In the field of medicinal chemistry, derivatives of 4-(trifluoromethoxy)benzamide have been synthesized and evaluated for their anti-tuberculosis properties. Studies have reported the synthesis of novel derivatives showing promising in vitro anti-tuberculosis activity against Mycobacterium tuberculosis. These studies also evaluated the cytotoxicity of these compounds and found them to be non-cytotoxic, suggesting a potential for developing new anti-tuberculosis drugs (Nimbalkar et al., 2018).

Mosquito Control

Certain substituted benzamides, including those with 4-(trifluoromethoxy) functional groups, have shown effectiveness as mosquito development inhibitors. Compounds like SIR-8514, which incorporate this functional group, have been demonstrated to control larval populations of specific mosquito species at low application rates. This research highlights the potential of these compounds in mosquito control strategies (Schaefer et al., 1978).

Material Science and Chemistry

In material science and synthetic chemistry, the trifluoromethoxy group, including its incorporation in benzamides, has been studied for its unique electron-withdrawing properties. This group is noted for its capacity to promote hydrogen/metal permutation at the ortho position of aromatic compounds. Its long-range effect is significant, considerably lowering the basicity of arylmetal compounds, even when located in a more remote meta or para position. This property makes it a valuable group for specific synthetic applications (Castagnetti & Schlosser, 2002).

Safety and Hazards

Zukünftige Richtungen

While there is limited information available on the future directions of 4-(Trifluoromethoxy)benzamide, the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make it an important research hotspot . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, has received significant attention .

Wirkmechanismus

Target of Action

It is known that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It is known that trifluoromethyl group-containing compounds can interact with their targets in a variety of ways, often enhancing the potency of the drug .

Biochemical Pathways

It is known that trifluoromethyl group-containing compounds can affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that trifluoromethyl group-containing compounds can have a variety of pharmacokinetic properties, often enhancing the bioavailability of the drug .

Result of Action

It is known that trifluoromethyl group-containing compounds can have a variety of effects at the molecular and cellular level, often enhancing the efficacy of the drug .

Action Environment

It is known that the action of trifluoromethyl group-containing compounds can be influenced by a variety of environmental factors .

Eigenschaften

IUPAC Name |

4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXWLCRJFBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073187 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethoxy)benzamide | |

CAS RN |

456-71-3 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 456-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

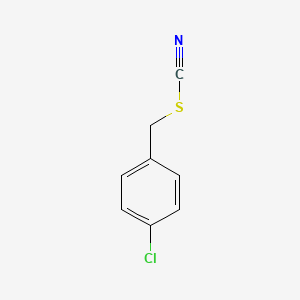

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 4-(trifluoromethoxy)benzamide group in the context of this research?

A1: The research focuses on a series of aloperine derivatives designed to inhibit HIV-1 entry. Among these, compound 12d, featuring an N-(1-butyl)-4-(trifluoromethoxy)benzamide side chain at the N12 position of aloperine, exhibited the most potent anti-HIV-1 activity. [] This suggests that the 4-(trifluoromethoxy)benzamide moiety plays a crucial role in enhancing the inhibitory activity of aloperine against HIV-1. Further studies are needed to elucidate the specific interactions of this group with the target and its contribution to the overall mechanism of action.

Q2: Does the study provide information about the structure-activity relationship (SAR) related to the 4-(trifluoromethoxy)benzamide group?

A2: While the study highlights the importance of the 4-(trifluoromethoxy)benzamide group in compound 12d, it doesn't delve into a detailed SAR analysis specifically for this moiety. [] The research primarily focuses on modifications at the N12 position of aloperine, with compound 12d emerging as the most potent derivative. Further investigations focusing on systematic modifications within the 4-(trifluoromethoxy)benzamide structure are needed to understand its impact on antiviral activity and potentially optimize its properties for drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)